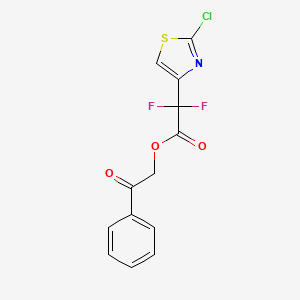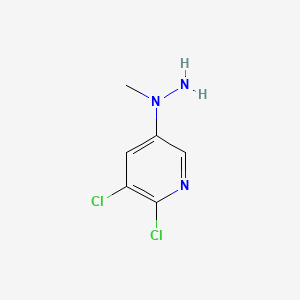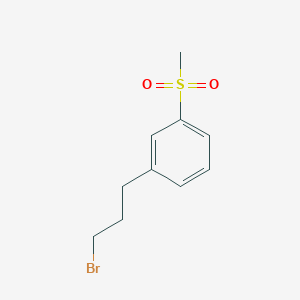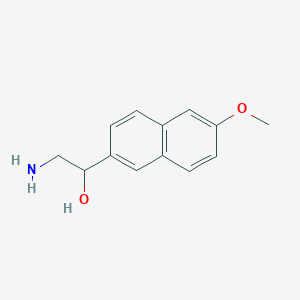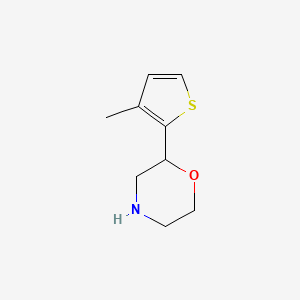
2-(3-Methylthiophen-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylthiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a 3-methylthiophene group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the morpholine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)morpholine typically involves the reaction of 3-methylthiophene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with a halogenated morpholine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylthiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or morpholine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Methylthiophen-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and antinociceptive activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to its interaction with voltage-gated sodium and calcium channels, as well as GABA transporters.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylthiophen-2-yl)morpholine involves its interaction with specific molecular targets:
Voltage-Gated Sodium Channels: The compound inhibits these channels, which are crucial for the propagation of action potentials in neurons.
Calcium Channels: It also affects L-type calcium channels, which play a role in various cellular processes.
GABA Transporters: The compound modulates the activity of GABA transporters, influencing inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound shares the thiophene and morpholine rings but has additional structural elements that confer different biological activities.
2-(5-Methylthiophen-2-yl)morpholine: A similar compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-(3-Methylthiophen-2-yl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings in this particular arrangement provides distinct properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-(3-methylthiophen-2-yl)morpholine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10H,3-4,6H2,1H3 |
Clave InChI |
XBLNHWHRCVBQNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




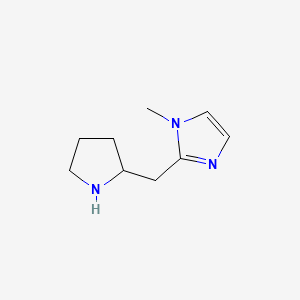
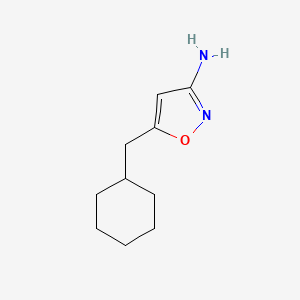
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

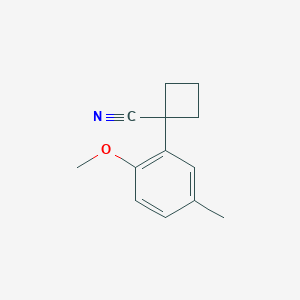
![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
